![molecular formula C18H11FN4O3 B2545216 (E)-2-氰基-3-(2-(2-氟苯氧基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)丙烯酰胺 CAS No. 620107-64-4](/img/structure/B2545216.png)
(E)-2-氰基-3-(2-(2-氟苯氧基)-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide is a useful research compound. Its molecular formula is C18H11FN4O3 and its molecular weight is 350.309. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Here is a comprehensive analysis of the scientific research applications of the compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide, also known as STK799694 or (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide:
Cancer Research
STK799694 has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that it can target and inhibit c-Met kinase, which plays a crucial role in the growth and spread of various cancers . This makes it a promising candidate for developing new cancer therapies, particularly for cancers that exhibit high c-Met activity.
Drug Development
The compound’s unique structure and biological activity make it a valuable lead compound in drug development. Its ability to interact with multiple biological targets allows researchers to modify its structure to enhance its efficacy and reduce side effects. This adaptability is crucial in the early stages of drug discovery and development .
Enzyme Inhibition Studies
STK799694 is used in enzyme inhibition studies to understand its interaction with various enzymes. By studying its inhibitory effects, researchers can gain insights into enzyme function and regulation. This knowledge is essential for developing enzyme-targeted therapies for diseases where enzyme dysregulation is a factor .
Molecular Biology Research
In molecular biology, STK799694 is utilized to study signal transduction pathways. Its ability to inhibit specific kinases helps researchers dissect complex signaling networks within cells. This application is vital for understanding cellular processes and identifying potential therapeutic targets for various diseases .
Pharmacokinetics and Pharmacodynamics
Research on STK799694 includes studying its pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body). These studies help determine the optimal dosing, efficacy, and safety profiles of the compound, which are critical for its development as a therapeutic agent .
Toxicology Studies
Toxicology studies of STK799694 are conducted to assess its safety and potential adverse effects. These studies are essential for understanding the compound’s toxicity profile and ensuring its safe use in clinical settings. They also help identify any potential risks associated with long-term exposure .
Biochemical Assays
STK799694 is used in various biochemical assays to study its interaction with different biological molecules. These assays help researchers understand the compound’s mechanism of action and its potential therapeutic applications. They are also used to screen for other compounds with similar or enhanced biological activity .
Cell Line Studies
The compound is tested on various cancer cell lines to evaluate its efficacy and potency. These studies provide valuable data on how STK799694 affects cancer cell growth and survival, helping to identify the most responsive cancer types and the underlying mechanisms of action .
These applications highlight the versatility and importance of STK799694 in scientific research, particularly in the fields of cancer research, drug development, and molecular biology.
作用机制
Target of Action
The primary targets of the compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide are currently unknown
Mode of Action
It has been suggested that the compound may exhibit anticonvulsant activity, potentially mediated by benzodiazepine receptors and other unknown mechanisms .
Result of Action
Preliminary studies suggest it may have anticonvulsant activity
属性
IUPAC Name |
(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O3/c19-13-5-1-2-6-14(13)26-17-12(9-11(10-20)16(21)24)18(25)23-8-4-3-7-15(23)22-17/h1-9H,(H2,21,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOBUMGDQGWQRY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

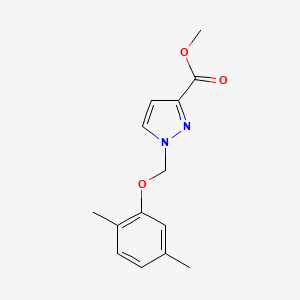
![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
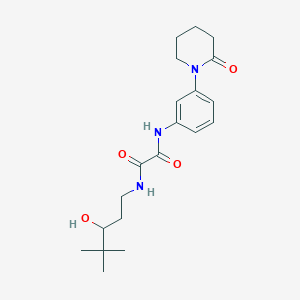
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-chlorobenzamide](/img/structure/B2545143.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)
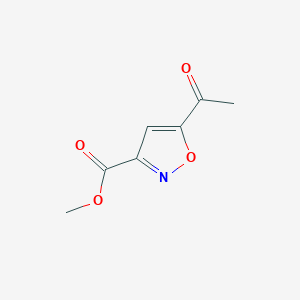
![2-(3-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2545148.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)
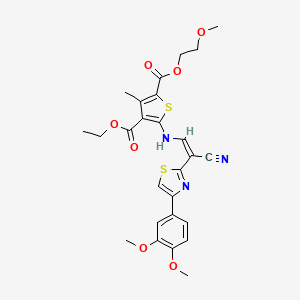
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)

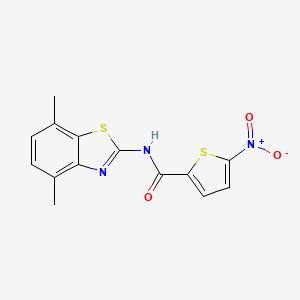
![5-bromo-2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545156.png)